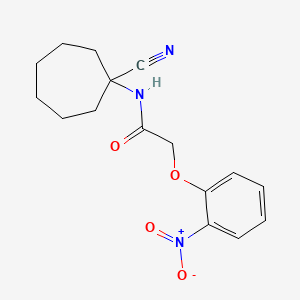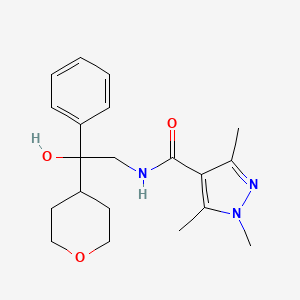![molecular formula C15H22N2O B2854969 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine CAS No. 2379971-68-1](/img/structure/B2854969.png)
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring. The piperidine ring is attached to the pyridine ring through a methoxy bridge. The piperidine ring also has a but-3-enyl group attached to it .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings are connected by a methoxy group. The piperidine ring also has a but-3-enyl group attached to it .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the double bond in the but-3-enyl group could undergo addition reactions, and the methoxy group could be cleaved under acidic conditions .Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, but the specific pathways would depend on the exact derivative and its targets .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse cellular and molecular effects depending on the specific derivative and its targets .
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for precise targeting of these systems in the brain. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine. One direction is to further investigate its potential use in treating various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. Another direction is to explore its potential use as a tool for studying the dopaminergic and serotonergic systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine involves the reaction of 4-pyridinemethanol with 1-(3-chloropropyl)-4-piperidinol in the presence of a base such as potassium carbonate. The resulting product is then treated with butenyl magnesium bromide to obtain the final product, this compound. The purity of the compound is typically confirmed by NMR spectroscopy and HPLC analysis.
Scientific Research Applications
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine has been studied for its potential use in treating various diseases, including Parkinson's disease, depression, anxiety, and addiction. In preclinical studies, this compound has been shown to increase dopamine release in the brain, which is believed to be responsible for its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Properties
IUPAC Name |
4-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-3-10-17-11-4-5-14(12-17)13-18-15-6-8-16-9-7-15/h2,6-9,14H,1,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYTRZLJPZEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)
![N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854895.png)


![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)



![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2854909.png)
